3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17706437
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O5 |
|---|---|
| Molecular Weight | 330.33 g/mol |
| IUPAC Name | 3-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H18N2O5/c20-16(21)14-11-24-18-15(14)13-6-8-19(9-7-13)17(22)23-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21) |
| Standard InChI Key | AONDUZHIYJXGTI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C2=NOC=C2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Introduction
Key Findings
3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid (molecular formula: C₁₇H₁₈N₂O₅, molecular weight: 330.33 g/mol) is a heterocyclic compound featuring a piperidine ring fused with an oxazole moiety and a benzyloxycarbonyl (Cbz) protective group. This compound is of significant interest in medicinal chemistry due to its structural complexity and potential as a precursor for biologically active molecules. While direct biological data remain limited, structural analogs demonstrate immunosuppressive and receptor-binding properties, suggesting avenues for therapeutic development .
Structural and Molecular Characteristics
Chemical Identity
The IUPAC name of the compound is 3-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid. Key structural components include:
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A piperidine ring substituted at the 4-position with a 1,2-oxazole group.
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A benzyloxycarbonyl (Cbz) group protecting the piperidine nitrogen.
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A carboxylic acid functional group at the 4-position of the oxazole ring.
The canonical SMILES string (C1CN(CCC1C2=NOC=C2C(=O)O)C(=O)OCC3=CC=CC=C3) and InChIKey (AONDUZHIYJXGTI-UHFFFAOYSA-N) confirm its stereochemical configuration .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₅ |
| Molecular Weight | 330.33 g/mol |
| IUPAC Name | 3-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid |
| CAS Number | Not publicly disclosed |
| Solubility | Limited data; polar aprotic solvents likely |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence:
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Piperidine Protection: The piperidine nitrogen is protected with a Cbz group using benzyl chloroformate under basic conditions .
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Oxazole Ring Formation: Cyclization of a β-ketoamide intermediate with hydroxylamine yields the 1,2-oxazole core .
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of a precursor ester group introduces the carboxylic acid moiety.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cbz Protection | Benzyl chloroformate, NaOH, THF | 75–85% |
| Oxazole Cyclization | NH₂OH·HCl, EtOH, reflux | 60–70% |
| Ester Hydrolysis | LiOH, H₂O/THF | 80–90% |
Challenges and Optimizations
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Steric Hindrance: The bulky Cbz group complicates cyclization, necessitating elevated temperatures.
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Byproduct Formation: Competing imine formation during oxazole synthesis requires careful pH control .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Carboxylic Acid: Participates in amide coupling (e.g., with EDC/HOBt) to generate prodrugs or conjugates .
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Oxazole Ring: Electrophilic substitution at the 5-position is feasible but understudied .
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Cbz Deprotection: Hydrogenolysis (H₂/Pd-C) removes the protective group, exposing the piperidine nitrogen for further functionalization .
Stability Profile
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Thermal Stability: Decomposes above 200°C, with the oxazole ring prone to ring-opening under strong acids.
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Photostability: Susceptible to UV-induced degradation, requiring storage in amber glass .
| Compound | Target | IC₅₀/EC₅₀ | Citation |
|---|---|---|---|
| MM3 (Oxazole carbohydrazide) | TNF-α inhibition | 3.2 µM | |
| N-Cbz-piperidine-3-carboxylic acid | 5-HT₂A binding | 8.7 µM |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for:
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Anticancer Agents: Piperidine-oxazole hybrids inhibit tubulin polymerization in breast cancer cell lines (MCF-7) .
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Antimicrobials: Oxazole derivatives show activity against Gram-positive bacteria (MIC: 4–16 µg/mL) .
Prodrug Development
Esterification of the carboxylic acid group enhances bioavailability. For example, methyl ester derivatives exhibit 3-fold higher Caco-2 permeability compared to the parent acid.
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